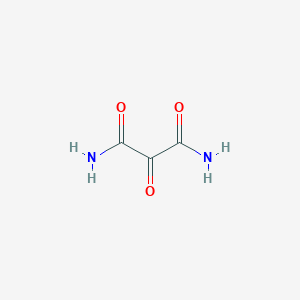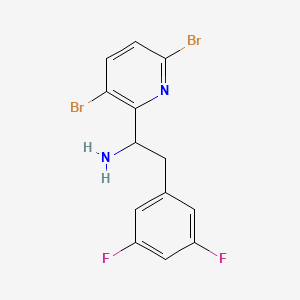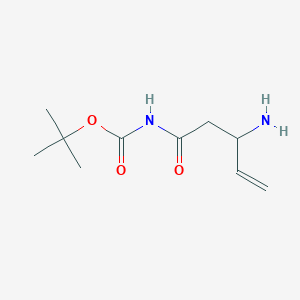
tert-Butyl (3-aminopent-4-enoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-aminopent-4-enoyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminopent-4-enoyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . Another method involves the use of copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The choice of catalysts and reaction conditions can be optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-aminopent-4-enoyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, copper catalysts, and various solvents such as 1,4-dioxane . Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield N-Boc-protected anilines, while copper-catalyzed reactions can produce α-substituted amides or N-protected amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-aminopent-4-enoyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (3-aminopent-4-enoyl)carbamate involves its interaction with specific molecular targets. For example, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The molecular pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
Benzyl carbamate: Another carbamate with different protecting properties.
Methyl carbamate: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyl (3-aminopent-4-enoyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a protecting group for amines and its compatibility with various catalytic systems make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C10H18N2O3 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
tert-butyl N-(3-aminopent-4-enoyl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-5-7(11)6-8(13)12-9(14)15-10(2,3)4/h5,7H,1,6,11H2,2-4H3,(H,12,13,14) |
InChI-Schlüssel |
VNWDTCPTFNMCJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)CC(C=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
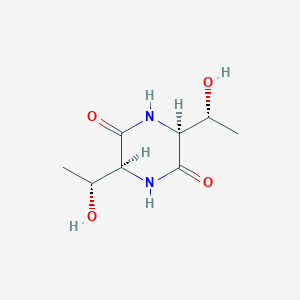
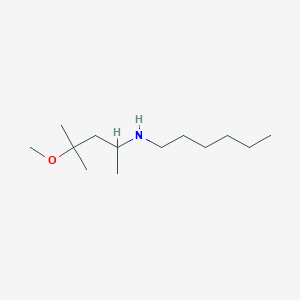
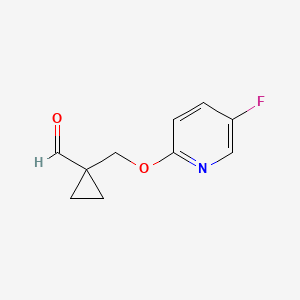
![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
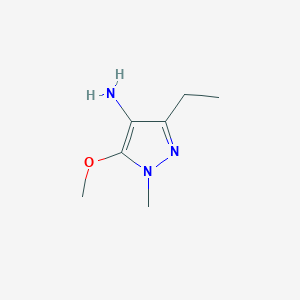
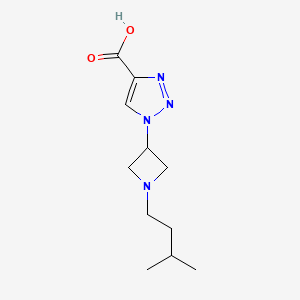
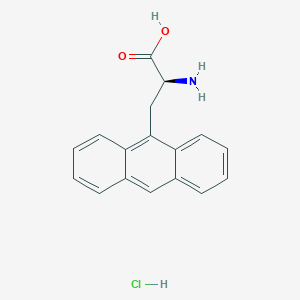
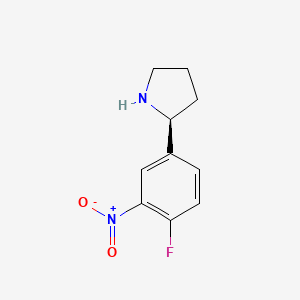
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
